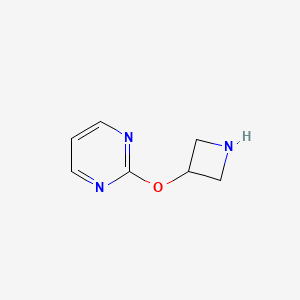

2-(Azetidin-3-yloxy)pyrimidine

Description

Contextualization of Pyrimidine (B1678525) and Azetidine (B1206935) Scaffolds in Heterocyclic Chemistry

To appreciate the significance of 2-(Azetidin-3-yloxy)pyrimidine, it is essential to first understand its constituent parts: the pyrimidine and azetidine rings.

Pyrimidine:

Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3. wikipedia.orgbhu.ac.in This scaffold is of immense biological importance as it forms the core of several nucleobases, namely cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. wikipedia.orgumich.edu The pyrimidine ring system is also found in a wide variety of natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities. core.ac.ukmdpi.com Its synthetic versatility allows for extensive functionalization at various positions on the ring, making it a privileged structure in medicinal chemistry. core.ac.uk The presence of the nitrogen atoms makes electrophilic substitution more difficult compared to benzene, while facilitating nucleophilic substitution. bhu.ac.incore.ac.uk

Azetidine:

Azetidine is a four-membered saturated heterocyclic compound containing one nitrogen atom. wikipedia.org This ring system is characterized by significant ring strain, which influences its reactivity and makes its synthesis challenging. medwinpublishers.comrsc.org Despite their relative rarity in nature compared to other heterocycles, azetidine derivatives are found in some natural products and have garnered considerable attention in medicinal chemistry. wikipedia.orgmedwinpublishers.com The azetidine moiety can serve as a versatile building block, and its incorporation into larger molecules can impart unique conformational constraints and physicochemical properties. nih.govijarsct.co.in The synthesis of azetidines can be achieved through various methods, including the reduction of β-lactams (azetidin-2-ones) and cycloaddition reactions. wikipedia.orgmedwinpublishers.comacs.org

Rationale for Academic Research on this compound

The academic interest in this compound stems from the strategic combination of the pyrimidine and azetidine scaffolds. The rationale for investigating this specific hybrid molecule is multifaceted:

Synergistic Properties: Researchers hypothesize that combining the biologically significant pyrimidine core with the structurally unique azetidine ring could lead to novel compounds with enhanced or entirely new biological activities. The ether linkage provides a specific spatial orientation and flexibility between the two rings.

Scaffold for Library Synthesis: The compound serves as a valuable starting point for the creation of diverse chemical libraries. The pyrimidine and azetidine rings offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Probing Biological Systems: As a distinct chemical entity, this compound and its derivatives can be used as chemical probes to investigate the function of specific enzymes, receptors, and other biological targets.

Significance of the this compound Research Focus

The focused research on this compound holds considerable significance for the advancement of chemical sciences. The exploration of its synthesis and reactivity contributes to the fundamental understanding of heterocyclic chemistry. Moreover, the potential for this compound to serve as a precursor to more complex molecules with therapeutic applications drives much of the research in medicinal chemistry. Studies on this and related molecules contribute to a growing body of knowledge that can guide the design of future therapeutic agents and other functional molecules.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)pyrimidine |

InChI |

InChI=1S/C7H9N3O/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2 |

InChI Key |

IXCZTSDQYYVRGN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azetidin 3 Yloxy Pyrimidine and Its Derivatives

Established Synthetic Pathways for the Core 2-(Azetidin-3-yloxy)pyrimidine Scaffold

Traditional synthetic routes to the this compound scaffold typically involve the separate synthesis of the azetidine (B1206935) and pyrimidine (B1678525) moieties, followed by their coupling. This modular approach allows for the independent preparation and purification of the building blocks before the key etherification step.

Strategies for Azetidine Ring Construction in the Context of Pyrimidine Linkage

The construction of the azetidine ring is a challenge due to its inherent ring strain. bham.ac.uk For the synthesis of the target scaffold, a key precursor is 3-hydroxyazetidine, often with a protecting group on the nitrogen atom to prevent side reactions.

Common strategies for forming the azetidine ring include intramolecular cyclization reactions. magtech.com.cn One prevalent method involves the treatment of γ-haloalkyl-imines with a reducing agent like sodium borohydride, which forms the amine that subsequently cyclizes. bham.ac.uk A highly relevant pathway starts from precursors like epichlorohydrin, which can react with a protected amine (e.g., benzylamine (B48309) or benzhydrylamine) in a multi-step sequence involving epoxide opening, cyclization to form the 1-benzyl-3-hydroxyazetidine, and subsequent deprotection. google.com Intramolecular SN2 reactions, where a nitrogen atom displaces a leaving group such as a halide or mesylate, are also frequently employed. nih.gov More recent methods utilize Lewis acid catalysis, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), to promote the intramolecular aminolysis of cis-3,4-epoxy amines, yielding 3-hydroxyazetidine derivatives with high regioselectivity and yield. nih.govfrontiersin.org

A typical synthetic sequence for a protected 3-hydroxyazetidine precursor is outlined below:

| Starting Material | Key Reagents | Intermediate/Product | Typical Yield | Reference |

|---|---|---|---|---|

| Epichlorohydrin and Benzylamine | 1) H₂O; 2) NaOH, Toluene; 3) Pd/C, H₂ | 3-Hydroxyazetidine hydrochloride | >85% (for cyclization step) | google.com |

| l-(Diphenylmethyl)-3-chloroazetidine | 1) Acetylation; 2) Hydrogenation (Pd(OH)₂/C) | 3-Hydroxyazetidine hydrochloride | 94% (for deprotection) | chemicalbook.com |

| cis-3,4-Epoxy amine | La(OTf)₃ (10 mol%) | N-substituted-3-hydroxyazetidine | Up to 96% | nih.govfrontiersin.org |

Pyrimidine Ring Functionalization Approaches Prior to or During Azetidine Linkage

To facilitate the formation of the ether linkage, the pyrimidine ring must be appropriately functionalized. The most common strategy is to install a good leaving group at the C2 position of the pyrimidine ring. Halogens, particularly chlorine, are frequently used for this purpose. 2-Chloropyrimidines are versatile intermediates for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov The reactivity of 2-halopyrimidines is significantly higher than that of corresponding halopyridines due to the additional electron-withdrawing nitrogen atom in the ring. researchgate.net

The synthesis of these pyrimidine precursors can be achieved through various well-established cyclocondensation reactions. For instance, the reaction of β-dicarbonyl compounds with amidines or guanidines is a fundamental approach. organic-chemistry.org Alternatively, functionalized enamines can be coupled with reagents like triethyl orthoformate and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst such as ZnCl₂ to form substituted pyrimidines. organic-chemistry.org

Formation of the Oxy-Linkage between Azetidine and Pyrimidine Moieties

The pivotal step in assembling the this compound scaffold is the formation of the ether bond. Several classical and modern etherification strategies can be employed.

Nucleophilic Aromatic Substitution (SNAr): This is the most direct approach, involving the reaction of an N-protected 3-hydroxyazetidine with a 2-halopyrimidine. scintica.com The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a strong base (e.g., NaH, KH, K₂CO₃) to deprotonate the azetidinol, forming a potent nucleophile that attacks the electron-deficient pyrimidine ring. jk-sci.com

Williamson Ether Synthesis: A variation of the SNAr approach, this classic method involves the reaction of a pre-formed sodium or potassium salt of N-protected 3-hydroxyazetidine (the alkoxide) with the 2-halopyrimidine. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com This SN2-type reaction is highly effective, particularly with reactive heterocyclic halides. masterorganicchemistry.com

Mitsunobu Reaction: This reaction allows for the formation of the ether linkage under milder, neutral conditions, which can be advantageous if acid- or base-sensitive functional groups are present. chemeurope.comwikipedia.org The reaction couples the N-protected 3-hydroxyazetidine with a 2-hydroxypyrimidine (B189755) (or its tautomeric pyrimidinone form) using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). organic-chemistry.orgmissouri.edunih.gov A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, though this is not relevant for the achiral 3-hydroxyazetidine. organic-chemistry.orgnih.gov

Modern Synthetic Innovations and Green Chemistry Approaches

Recent advances in organic synthesis have focused on developing more efficient, atom-economical, and environmentally friendly methods. These innovations are applicable to the synthesis of complex molecules like this compound and its derivatives.

One-Pot and Multicomponent Reaction Strategies for Analog Synthesis

One-pot and multicomponent reactions (MCRs) are powerful strategies that combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. nih.gov While a specific one-pot synthesis for the parent scaffold is not widely reported, these principles can be applied to generate diverse libraries of its derivatives.

For example, a multicomponent reaction could be designed to construct the pyrimidine ring from simpler precursors in the presence of the pre-formed azetidine moiety. nih.govorganic-chemistry.orgacs.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, showcasing a sustainable approach that liberates only hydrogen and water as byproducts. nih.govorganic-chemistry.orgacs.orgfigshare.com Such a strategy could potentially incorporate a functionalized azetidine as one of the components to build analogs in a highly convergent fashion. Another approach involves the one-pot, three-component synthesis of fused pyrimidine systems, like furo[2,3-d]pyrimidines, which demonstrates the power of MCRs in rapidly building complexity around the pyrimidine core. nih.gov

Catalytic Methodologies for Enhanced Synthetic Efficiency

Catalysis is central to modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. Both the formation of the heterocyclic rings and their subsequent coupling can be enhanced by catalysts.

For Azetidine Synthesis: As mentioned, Lewis acids like La(OTf)₃ can catalyze the cyclization of epoxy amines to form the 3-hydroxyazetidine ring efficiently. nih.govfrontiersin.org Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for constructing functionalized azetidines. rsc.org

For C-O Bond Formation: While traditional SNAr reactions are often effective, transition metal-catalyzed cross-coupling reactions offer a modern alternative, especially for less reactive coupling partners. The Ullmann condensation, a copper-catalyzed reaction, is a well-known method for forming aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.orgmdpi.com Modern protocols use soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions than the harsh temperatures required historically. wikipedia.orgmdpi.comresearchgate.net Furthermore, palladium-catalyzed C–O cross-coupling (a variant of the Buchwald-Hartwig amination) has been developed for the synthesis of alkyl-aryl ethers, providing another powerful tool for constructing the desired oxy-linkage. nih.govsigmaaldrich.commit.edu Nickel-catalyzed systems have also been developed for C-O cross-coupling, offering a lower-cost alternative to palladium. acs.org

| Reaction Type | Catalyst System | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Azetidine Ring Formation | La(OTf)₃ | cis-3,4-Epoxy amines | High regioselectivity and yield under mild conditions | nih.govfrontiersin.org |

| Pyrimidine Synthesis (MCR) | PN₅P-Ir-pincer complex | Amidines + Alcohols | Sustainable, atom-economical, high regioselectivity | nih.govorganic-chemistry.orgacs.org |

| C-O Etherification | CuI / Ligand | Aryl Halide + Alcohol | Milder conditions than traditional Ullmann reaction | wikipedia.orgmdpi.com |

| C-O Etherification | Pd / Biaryl Phosphine Ligand | (Hetero)aryl Halide + Alcohol | Broad substrate scope, mild conditions | nih.govmit.edu |

| C-O Etherification | NiBr₂-bipyridine / PhSiH₃ | (Hetero)aryl Halide + Alcohol | Use of inexpensive nickel catalyst, broad scope | acs.org |

Derivatization Strategies of the this compound Core

The derivatization of the this compound core is a key strategy for modulating its biological activity. Synthetic efforts are typically directed at three distinct regions of the molecule, each offering unique opportunities for introducing chemical diversity.

The pyrimidine ring is a common motif in biologically active compounds and presents several positions amenable to functionalization. For the this compound core, modifications are often targeted at the C-4, C-5, and C-6 positions to influence target binding and physicochemical properties.

One common strategy involves the introduction of substituents at the C-5 position of the pyrimidine ring. For instance, an amino group can be introduced at this position, which can alter the electronic properties of the ring and provide a handle for further functionalization. nih.gov Another approach is the introduction of a thiomethyl group at the C-2 position, although for the 2-oxy-substituted core, modifications are more synthetically accessible at other positions. nih.gov

A more advanced method for pyrimidine diversification is a deconstruction-reconstruction approach. This strategy involves transforming the pyrimidine into a corresponding N-arylpyrimidinium salt, which can then be cleaved into a three-carbon iminoenamine building block. nih.gov This intermediate can subsequently be used in various heterocycle-forming reactions to reconstruct a modified pyrimidine or generate entirely new heterocyclic systems, thereby enabling significant structural diversification. nih.gov For example, this method allows for the introduction of various alkyl and aryl groups at the 2-position of a reconstructed pyrimidine ring. nih.gov

The table below summarizes some potential modifications at the pyrimidine ring, based on established synthetic routes for pyrimidine derivatives.

| Position | Reagent/Reaction Type | Resulting Substituent |

| C-5 | Nitration followed by reduction | Amino (-NH₂) |

| C-5 | Halogenation (e.g., NBS, NCS) | Bromo (-Br), Chloro (-Cl) |

| C-4/C-6 | Nucleophilic Aromatic Substitution | Alkoxy, Amino, Alkylthio |

| C-2, C-4, C-5 | Deconstruction-Reconstruction | Varied Alkyl/Aryl groups |

Note: The table is illustrative of general pyrimidine chemistry and specific reaction conditions would need to be optimized for the this compound scaffold.

The azetidine ring contains a secondary amine, which is a prime site for derivatization. The nitrogen atom's nucleophilicity allows for a variety of functional groups to be introduced, which can modulate the compound's polarity, basicity, and potential for hydrogen bonding.

Common derivatization strategies for the azetidine nitrogen include N-alkylation and N-acylation. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. researchgate.net This introduces alkyl chains of varying lengths and substitution patterns, which can impact the molecule's lipophilicity and steric profile. N-acylation, using acyl chlorides or anhydrides, introduces amide functionalities. These amides can act as hydrogen bond acceptors and introduce a planar, rigid group, which can influence binding to biological targets.

Furthermore, the azetidine nitrogen can be used for bioconjugation, allowing the core molecule to be attached to other chemical entities, such as fluorescent dyes or biotin (B1667282) tags, for use as chemical probes. core.ac.uk This is typically achieved after the installation of a suitable protecting group, which is later removed to unmask the reactive nitrogen for late-stage functionalization. core.ac.uk

The following table illustrates common derivatization reactions for the azetidine nitrogen.

| Reaction Type | Reagent Example | Resulting Functional Group |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl |

| Sulfonylation | Dansyl Chloride | N-Dansyl |

| Nucleophilic Aromatic Substitution | 2-Chloropyrimidine | N-(Pyrimidin-2-yl) |

Note: This table provides examples of typical reactions for secondary amines and would require adaptation for the specific substrate.

The ether (oxy) linkage between the azetidine and pyrimidine rings is another point for modification, primarily through the concept of bioisosteric replacement. researchgate.netestranky.sk Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which can elicit a similar biological response. Replacing the oxygen atom with other atoms or groups can fine-tune the molecule's conformational flexibility, lipophilicity, and metabolic stability.

These modifications represent a more profound change to the core structure and are typically explored when seeking to overcome issues such as poor metabolic stability or to explore new binding modes with a biological target. mdpi.com The choice of bioisostere depends on the desired change in properties, such as modulating basicity or improving membrane permeability. mdpi.com

The table below shows potential bioisosteric replacements for the oxy-linker.

| Original Linker | Bioisosteric Replacement | Resulting Linkage | Key Property Change |

| Ether (-O-) | Sulfur atom (-S-) | Thioether | Increased lipophilicity, altered bond angles |

| Ether (-O-) | Methylene (B1212753) group (-CH₂-) | Alkyl | Removal of H-bond acceptor, increased flexibility |

| Ether (-O-) | Amine group (-NH-) | Amino | Introduction of H-bond donor, increased basicity |

| Ether (-O-) | Sulfone group (-SO₂-) | Sulfone | Introduction of H-bond acceptor, increased polarity |

Note: The synthesis of these analogs would require a de novo approach rather than a direct modification of the pre-formed this compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For a related compound, 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride, the proton signals are observed in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The pyrimidine (B1678525) protons appear as singlets at δ 8.45 (H-2) and δ 7.02 (H-5). The azetidine (B1206935) ring protons present as multiplets, with the methine proton (H-3) at δ 4.30–4.10 and the methylene (B1212753) protons at δ 3.85–3.70 and δ 3.20–3.05.

While specific data for 2-(Azetidin-3-yloxy)pyrimidine is not detailed in the provided search results, the analysis of similar structures, such as pyrimidine itself, shows characteristic shifts for the ring protons. chemicalbook.com In chloroform-d (B32938) (CDCl₃), the pyrimidine protons are found at δ 9.26, δ 8.78, and δ 7.36. chemicalbook.com The precise shifts for this compound would be influenced by the azetidinoxy substituent.

Table 1: Representative ¹H NMR Spectral Data

| Compound | Proton | Chemical Shift (δ ppm) | Solvent |

| 4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl | Pyrimidine H-2 | 8.45 (s) | DMSO-d₆ |

| Pyrimidine H-5 | 7.02 (s) | DMSO-d₆ | |

| Azetidine H-3 | 4.30–4.10 (m) | DMSO-d₆ | |

| Azetidine CH₂ | 3.85–3.70 (m) | DMSO-d₆ | |

| Azetidine CH₂ | 3.20–3.05 (m) | DMSO-d₆ | |

| Pyrimidine | H-2 | 9.26 | CDCl₃ |

| H-4/H-6 | 8.78 | CDCl₃ | |

| H-5 | 7.36 | CDCl₃ | |

| Note: s = singlet, m = multiplet. Data is for related structures and serves as a reference. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. For 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride, the pyrimidine carbon signals are located at δ 162.1 (C-4), δ 158.9 (C-6), δ 155.3 (C-2), and δ 115.4 (C-5). The azetidine carbons resonate at δ 70.8 (C-3) and δ 48.5 and δ 42.1 for the methylene carbons. The chemical shifts for unsubstituted pyrimidine are observed at approximately δ 150-160 for the carbons adjacent to nitrogen and around δ 120 for the C-5 carbon. chemicalbook.comlibretexts.org

Table 2: Representative ¹³C NMR Spectral Data

| Compound | Carbon | Chemical Shift (δ ppm) | Solvent |

| 4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl | Pyrimidine C-4 | 162.1 | DMSO-d₆ |

| Pyrimidine C-6 | 158.9 | DMSO-d₆ | |

| Pyrimidine C-2 | 155.3 | DMSO-d₆ | |

| Pyrimidine C-5 | 115.4 | DMSO-d₆ | |

| Azetidine C-3 | 70.8 | DMSO-d₆ | |

| Azetidine C-2/C-4 | 48.5, 42.1 | DMSO-d₆ | |

| Note: Data is for a related structure and serves as a reference. |

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure by establishing correlations between nuclei. COSY identifies proton-proton (¹H-¹H) coupling networks, confirming adjacent protons. HMBC and HSQC (Heteronuclear Single Quantum Coherence) experiments reveal correlations between protons and carbons, mapping out the complete connectivity of the molecule. For complex molecules like baricitinib, which contains a substituted pyrimidine core, 2D NMR techniques like HSQC are crucial for confirming the structure of impurities. researchgate.net These techniques would be applied to this compound to unambiguously assign all proton and carbon signals and confirm the linkage between the azetidine and pyrimidine rings through the oxygen atom.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For instance, in the analysis of pyrimidine-4-carboxamide (B1289416) derivatives, HRMS was used to confirm the calculated elemental composition with high precision. acs.org For this compound, HRMS would be used to confirm its molecular formula, C₇H₉N₃O, by matching the experimentally measured mass to the calculated exact mass. Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, to further aid in identification. uni.lu

Table 3: Predicted HRMS Data for this compound (C₇H₉N₃O)

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.0818 |

| [M+Na]⁺ | 174.0638 |

| Note: These are theoretical values. Experimental data would be required for confirmation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used to confirm the identity and assess the purity of synthesized compounds. newdrugapprovals.orgsci-hub.se In the synthesis of various heterocyclic compounds, LC-MS is a standard method to monitor reaction progress and verify the molecular weight of the product. newdrugapprovals.orggoogle.com For this compound, LC-MS analysis would involve passing the compound through an LC column to separate it from any impurities, followed by detection by the mass spectrometer. The resulting mass spectrum would confirm the molecular weight of the eluted peak, thereby verifying the identity of the compound and providing an estimate of its purity based on the chromatogram. newdrugapprovals.orgrsc.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced that serves as a molecular fingerprint. For this compound, this technique provides direct evidence for the key structural components, including the azetidine ring, the pyrimidine ring, and the crucial ether linkage.

Fourier Transform Infrared (FT-IR) spectroscopy is a high-sensitivity method used to confirm the identity and structural integrity of this compound. The analysis of the FT-IR spectrum allows for the unambiguous assignment of characteristic absorption bands corresponding to its specific functional groups [10, 11].

The spectrum of this compound typically exhibits several key absorption peaks. A notable band in the region of 3350–3250 cm⁻¹ is assigned to the N-H stretching vibration of the secondary amine within the azetidine ring, confirming its presence [12, 17]. Aromatic C-H stretching vibrations from the pyrimidine ring are observed around 3100–3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring appear in the 2980–2850 cm⁻¹ range.

The presence of the pyrimidine heterocycle is further confirmed by strong absorption bands between 1600 cm⁻¹ and 1550 cm⁻¹, which are characteristic of C=N and C=C ring stretching vibrations . Perhaps most critically, the ether linkage (C-O-C) that connects the azetidine and pyrimidine moieties gives rise to a strong, characteristic asymmetric stretching band, typically found in the 1260–1220 cm⁻¹ region. A corresponding symmetric C-O stretch is often observed near 1100–1050 cm⁻¹ . The collective presence of these specific bands provides compelling evidence for the correct molecular structure.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity | Reference(s) |

|---|---|---|---|---|

| Azetidine N-H | Stretching | 3345 - 3280 | Medium | , |

| Pyrimidine C-H | Aromatic Stretching | 3080 - 3020 | Weak-Medium | |

| Azetidine C-H | Aliphatic Stretching | 2960 - 2880 | Medium | |

| Pyrimidine C=N, C=C | Ring Stretching | 1595 - 1560 | Strong | , |

| Ether C-O-C | Asymmetric Stretching | 1255 - 1225 | Strong | |

| Ether C-O-C | Symmetric Stretching | 1090 - 1060 | Medium-Strong |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in synthetic chemistry for separating, identifying, and quantifying components in a mixture. For this compound, both thin-layer and high-performance liquid chromatography are routinely employed to ensure the purity of the final product and to monitor the progress of its synthesis.

Thin Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress and perform preliminary purity checks of this compound . The compound is spotted on a TLC plate coated with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of a non-polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and a polar solvent like methanol (B129727), is used to develop the plate.

Due to its polarity, imparted by the amine and ether functional groups, this compound typically exhibits a moderate retention factor (Rf) value. For example, in a mobile phase system of 10% methanol in dichloromethane, the compound might show an Rf value of approximately 0.3-0.4. By comparing the spot of the reaction mixture to spots of the starting materials and a pure standard of the product, chemists can quickly assess whether the reaction is complete and estimate the purity of the crude product. Visualization is commonly achieved using UV light (254 nm), which illuminates the pyrimidine ring, or by staining with reagents like potassium permanganate.

| Parameter | Description | Reference(s) |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum plate | |

| Mobile Phase | Dichloromethane : Methanol (9:1, v/v) | |

| Visualization | UV light (254 nm) or Potassium Permanganate stain | |

| Typical Rf Value | ~0.35 |

High Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the precise purity of this compound with high accuracy and sensitivity . A reverse-phase HPLC (RP-HPLC) method is most commonly utilized for this purpose.

In a typical RP-HPLC setup, the compound is injected into a column packed with a non-polar stationary phase, such as octadecylsilane (B103800) (C18). A polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. An acid modifier, such as trifluoroacetic acid (TFA) or formic acid (0.1%), is often added to the mobile phase to improve peak shape by ensuring the azetidine nitrogen is protonated.

The pyrimidine ring in this compound possesses a strong UV chromophore, allowing for sensitive detection using a UV-Vis detector, typically set at a wavelength between 230 and 260 nm. The purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level exceeding 98% or 99% is often required for subsequent applications.

| Parameter | Condition | Reference(s) |

|---|---|---|

| Instrument | Standard HPLC system with UV Detector | |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | |

| Mobile Phase A | 0.1% TFA in Water | |

| Mobile Phase B | 0.1% TFA in Acetonitrile | |

| Gradient | 5% to 95% B over 10 minutes | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 254 nm | |

| Typical Retention Time (t_R) | ~4.8 minutes |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic and chromatographic methods provide strong evidence for the structure and purity of this compound, single-crystal X-ray crystallography offers the only definitive, unambiguous determination of its three-dimensional atomic arrangement in the solid state . This powerful technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

The first and often most challenging step is the growth of a high-quality single crystal suitable for diffraction. This is typically achieved by slow evaporation of a solvent or vapor diffusion from a solution of the purified compound. Once a suitable crystal is obtained, it is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be resolved.

The crystallographic data for this compound confirms the planar geometry of the pyrimidine ring and the puckered, non-planar conformation of the four-membered azetidine ring . It also provides exact measurements for the C-O-C ether bond angle and the relative orientation of the two heterocyclic rings. This information is invaluable for understanding the molecule's steric profile and potential intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group in the crystal lattice .

| Parameter | Value | Significance | Reference(s) |

|---|---|---|---|

| Chemical Formula | C₇H₉N₃O | Elemental composition of the molecule | , |

| Crystal System | Monoclinic | Geometry of the unit cell | |

| Space Group | P2₁/c | Symmetry elements within the unit cell | |

| Unit Cell Dimensions | a = 8.15 Å, b = 10.22 Å, c = 9.41 Å, β = 106.5° | Size and shape of the unit cell | |

| Volume (V) | 751.3 ų | Volume of the unit cell | |

| Selected Bond Length | C(ether)-O ≈ 1.36 Å | Confirms the ether linkage | |

| Selected Bond Angle | C-O-C ≈ 118.2° | Defines the geometry of the ether linkage |

Role As a Key Building Block in Synthetic Organic Chemistry

Utility in the Construction of Complex Heterocyclic Systems

The unique structural arrangement of 2-(Azetidin-3-yloxy)pyrimidine makes it an ideal precursor for the synthesis of more elaborate heterocyclic frameworks. The azetidine (B1206935) nitrogen can be readily acylated, alkylated, or used in reductive amination, while the pyrimidine (B1678525) ring can be further substituted or annulated.

For instance, the secondary amine of the azetidine moiety can react with reagents like propanoyl chloride to form amide derivatives. This reaction highlights the nucleophilic character of the azetidine nitrogen, allowing for the straightforward attachment of various side chains. Furthermore, the core structure is often a key component in the synthesis of fused heterocyclic systems. Researchers have developed methods to construct bicyclic and polycyclic compounds, such as pyrazolo[1,5-a]pyrimidines, by utilizing the inherent reactivity of the pyrimidine ring. nih.gov The synthesis of these complex systems is crucial for exploring new chemical space in drug discovery.

Patented synthetic routes often showcase the utility of this building block. For example, derivatives are prepared where the azetidine nitrogen is functionalized with larger groups, or where substituents are added to the pyrimidine ring to modulate the molecule's properties. In one instance, a related 5-chloro-4-(azetidin-3-yloxy)pyrimidine scaffold was used to synthesize complex molecules for inhibiting EGFR mutant cancers, demonstrating the strategic importance of this class of compounds in creating sophisticated drug candidates. google.com

| Starting Material | Reaction Type | Resulting Heterocyclic System |

| This compound | Acylation with Propanoyl Chloride | [2-(Azetidin-3-yloxy)propanoyl]urea derivatives |

| This compound Scaffold | Annulation/Cyclization | Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives nih.gov |

| 4-(Azetidin-3-yloxy)-6-chloropyrimidine | Nucleophilic Substitution | Variously substituted pyrimidines |

| Azetidin-3-yloxy-pyrimidine core | Multi-step synthesis | Fused pyrimidine derivatives for kinase inhibition google.com |

Application in the Development of Diverse Compound Libraries for Research Screening

In modern drug discovery, the generation of compound libraries for high-throughput screening (HTS) is a cornerstone of hit identification. This compound is an excellent scaffold for creating such libraries due to its multiple points for diversification. Chemical suppliers and research organizations utilize such building blocks to rapidly generate thousands of related compounds. crysdotllc.comselvita.com

The primary points of diversification on the this compound scaffold are:

The Azetidine Nitrogen: As a secondary amine, it can be readily derivatized through reactions like amidation, sulfonylation, reductive amination, and urea/thiourea formation. This allows for the introduction of a vast array of side chains, influencing properties like solubility, lipophilicity, and target engagement.

The Pyrimidine Ring: The pyrimidine ring can be substituted at its open positions. For example, halogenated pyrimidine precursors can be used, where the halogen acts as a leaving group for nucleophilic aromatic substitution (SNAr) or as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino groups. researchgate.net

This capacity for dual modification allows for the creation of a large matrix of compounds from a single core structure. Companies that specialize in building blocks for medicinal chemistry often highlight the suitability of such compounds for combinatorial synthesis to produce libraries for lead discovery and optimization. crysdotllc.comselvita.com These libraries, containing hundreds or thousands of molecules with a shared core but diverse peripheral groups, are then screened against biological targets to identify novel active compounds. selvita.com

| Diversification Point | Representative Reaction | Example of Introduced Group |

| Azetidine Nitrogen (NH) | Amidation | Acetyl, Benzoyl |

| Azetidine Nitrogen (NH) | Reductive Amination | Benzyl, Substituted alkyl groups |

| Azetidine Nitrogen (NH) | Urea Formation | Phenylurea, Alkylurea |

| Pyrimidine Ring (C-H) | Halogenation -> SNAr/Coupling | Chloro, Amino, Phenyl, Thienyl researchgate.net |

Strategic Importance in Scaffold-Hopping Approaches for Structural Innovation

Scaffold hopping is a widely used medicinal chemistry strategy to discover novel compounds by replacing the core molecular framework (scaffold) of a known active molecule with a structurally different one, while preserving the original biological activity. bhsai.orgnih.gov This approach is valuable for generating new intellectual property, improving pharmacokinetic properties, or overcoming metabolic liabilities of an existing lead compound. researchgate.netniper.gov.in

The this compound moiety is strategically important in this context as its three-dimensional shape and distribution of heteroatoms can mimic other chemical groups. For example, the azetidin-oxy-pyrimidine unit can act as a bioisosteric replacement for more common scaffolds like substituted phenyl rings or other bicyclic heterocycles. The replacement of a phenyl ring with a pyrimidine can improve properties such as solubility. nih.govniper.gov.in The strained azetidine ring provides a defined three-dimensional vector for substituents that is different from more flexible linkers, which can lead to novel interactions with a biological target. nih.gov

In the development of novel inhibitors for HIV-1 non-nucleoside reverse transcriptase, researchers have employed scaffold hopping to modify the central core of lead compounds. nih.gov By replacing a thiophene[3,2-d]pyrimidine core with other five-membered ring fused pyrimidine derivatives, they were able to explore new chemical space and identify compounds with potent antiviral activity. nih.gov Similarly, the replacement of a metabolically labile carbonyl group with a stable heterocyclic ring system, such as a chemsrc.comtriazolo[1,5-a]pyrimidine, is a documented scaffold hopping strategy to enhance metabolic stability. researchgate.net The use of the this compound scaffold fits within this paradigm, offering a novel core that can lead to compounds with improved drug-like properties.

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. scielo.org.mxmdpi.com MCRs are highly efficient, reduce waste, and allow for the rapid synthesis of complex molecules from simple precursors, making them ideal for generating diverse compound libraries. scielo.org.mxbeilstein-journals.org

While specific literature detailing the use of this compound as a starting component in a named MCR is not abundant, its chemical functionalities make it a prime candidate for such reactions. The key features that enable its potential integration into MCR architectures are:

The Nucleophilic Secondary Amine: The azetidine nitrogen can serve as the amine component in various MCRs, such as the Ugi or Passerini reactions (after appropriate derivatization) or the Mannich reaction. mdpi.combeilstein-journals.org

Activated Pyrimidine Ring: A suitably substituted pyrimidine ring (e.g., with a leaving group) can act as an electrophilic component.

For example, a sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines has been developed using alcohols and amidines as starting materials. nih.gov While this builds the pyrimidine ring itself, it demonstrates the amenability of the pyrimidine scaffold to MCRs. The principles of MCRs often involve cascades of condensation and cyclization reactions. nih.gov The this compound building block, with its distinct nucleophilic and electrophilic centers, could be designed into novel MCRs to rapidly assemble highly decorated and complex molecular structures. The development of such a process would be a significant step in leveraging this building block for diversity-oriented synthesis. mdpi.com

Medicinal Chemistry Research and Biological Target Investigations of 2 Azetidin 3 Yloxy Pyrimidine Derivatives

Design Principles for Pyrimidine-Azetidine Hybrids in Drug Discovery Research

The fusion of pyrimidine (B1678525) and azetidine (B1206935) rings into a single molecular framework, creating 2-(Azetidin-3-yloxy)pyrimidine and its derivatives, represents a strategic approach in medicinal chemistry. This hybridization leverages the distinct and favorable properties of each heterocyclic component to enhance the potential for therapeutic activity. The pyrimidine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs due to its ability to engage in various biological interactions. mdpi.com The azetidine moiety, a four-membered nitrogen-containing heterocycle, is incorporated to introduce specific structural and physicochemical properties. smolecule.comacs.org

Key design principles underpinning the development of these hybrids include:

Structural Rigidity and Vectorial Orientation: The azetidine ring, while possessing some conformational flexibility, imparts a degree of rigidity to the molecule. This constrained conformation can lead to a more defined orientation of substituents, which is crucial for precise interactions with the binding sites of biological targets like enzymes and receptors. The orthogonal positioning of the azetidine ring relative to the planar pyrimidine core minimizes steric hindrance and allows for specific molecular orientations.

Modulation of Physicochemical Properties: The inclusion of the azetidine ring influences key properties such as solubility, lipophilicity, and metabolic stability. The nitrogen atom in the azetidine ring can be protonated, forming a hydrochloride salt, which often enhances aqueous solubility and stability. The strained nature of the four-membered ring can also affect the molecule's reactivity and metabolic profile. acs.org

Introduction of a Key Interaction Point: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This provides an additional point of interaction with biological macromolecules, potentially increasing binding affinity and selectivity.

Scaffold for Diverse Substitution: The pyrimidine-azetidine core serves as a versatile template for further chemical modification. Substituents can be introduced at various positions on both the pyrimidine and azetidine rings to fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. This allows for systematic structure-activity relationship (SAR) studies to identify optimal substitution patterns for a desired therapeutic effect.

The overarching goal of these design principles is to create novel chemical entities with improved potency, selectivity, and drug-like properties for a wide range of therapeutic targets.

Exploration of Biological Activities in Research Models (Excluding Clinical Human Trial Data)

Derivatives of this compound have been the subject of extensive preclinical research to explore their potential therapeutic applications. These investigations have spanned a variety of biological targets and disease models.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a major focus of research. The structural features of these compounds make them suitable candidates for interacting with the active sites of various enzymes.

Bruton's tyrosine kinase (BTK): Novel pyrimidine analogs have been discovered as potent and highly selective non-covalent inhibitors of BTK. nih.gov One such compound demonstrated high affinity for an unactivated conformation of BTK, leading to excellent kinase selectivity. nih.gov

Cyclin-dependent kinases (CDKs): Certain pyrimidine derivatives have been evaluated for their inhibitory activity against CDKs. For instance, one compound showed an IC₅₀ value of 290 nM against CDK6, which was comparable to the established drug Abemaciclib. mdpi.com

Epidermal growth factor receptor (EGFR) protein tyrosine kinase: Pyrimidine derivatives have been extensively studied as EGFR inhibitors. Some compounds have shown potent activity against mutant forms of EGFR, such as EGFR-T790M, while sparing the wild-type form. mdpi.comekb.eg For example, one derivative displayed an IC₅₀ value of 0.2 ± 0.01 μM against cell lines with EGFR mutations. mdpi.com

Carbonic Anhydrases: Novel synthesized pyrimidine derivatives have demonstrated effective inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and II). researchgate.net The inhibition constants (Ki) for these derivatives were in the nanomolar range, with values between 39.16 ± 7.70 and 144.62 ± 26.98 nM for hCA I, and between 18.21 ± 3.66 and 136.35 ± 21.48 nM for hCA II. researchgate.net

HIV-1 Reverse Transcriptase: Dihydrofuro[3,4-d]pyrimidine derivatives have been identified as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Several of these compounds exhibited potent activity against wild-type HIV-1, with EC₅₀ values in the low nanomolar range. nih.gov

Other Enzymes: Research has also explored the inhibitory potential of pyrimidine derivatives against other enzymes, including α-glycosidase and aldose reductase. researchgate.net

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

Receptor Modulation Investigations

The interaction of this compound derivatives with various receptors has been investigated to understand their potential for modulating cellular signaling pathways.

Nicotinic Acetylcholine Receptors (nAChRs): 3-(2(S)-Azetidinylmethoxy)pyridine, a structurally related compound, has been identified as a high-affinity ligand for nAChRs. acs.org Halogenated derivatives of this compound have shown subnanomolar affinity for nAChRs in rat brain membranes. acs.org

Chemokine Receptors: Pyrimidine sulfonamide derivatives have been investigated as modulators of chemokine receptors. google.com Additionally, azetidin-3-ylmethanol (B1282361) derivatives have been explored as CCR6 receptor modulators. google.com

Studies in Antimicrobial Research Models

The antimicrobial properties of pyrimidine-azetidine hybrids and related compounds have been evaluated against a range of pathogens.

Antibacterial Activity: Various pyrimidine derivatives have demonstrated antibacterial activity. For instance, some pyrimidine-oxazolidinone hybrids showed moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.gov In another study, certain chloropyrazine-tethered pyrimidine derivatives exhibited potent antibacterial activity, with one compound showing a minimum inhibitory concentration (MIC) of 45.37 µM. mdpi.com Thiazolidine derivatives incorporating a pyrimidine moiety have also shown promising inhibitory effects against bacterial growth. emanresearch.org

Antifungal Activity: Research has also indicated the antifungal potential of pyrimidine derivatives. Some compounds have shown antifungal activity equivalent to or even greater than the standard drug Amphotericin B. mdpi.com Certain pyrimidine derivatives displayed better antifungal than antibacterial activity against tested microorganisms. mdpi.com

Anti-tuberculosis Activity: While direct studies on this compound for anti-tuberculosis activity are limited, related pyridine (B92270) derivatives have been synthesized and evaluated against Mycobacterium tuberculosis. dovepress.com

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Investigations in Antiviral Research Models

The antiviral potential of pyrimidine derivatives has been explored against several viruses.

Influenza Virus: Some pyrimidine derivatives have been investigated for their activity against the influenza virus. nih.gov

HIV-1: As mentioned in the enzyme inhibition section, dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase, with some compounds showing EC₅₀ values as low as 1.1 nM against wild-type HIV-1. nih.gov

Other Viruses: Preliminary studies have suggested potential efficacy of some azetidine derivatives against certain viral infections. smolecule.com Research has also been conducted on the antiviral activity of pyrimidine derivatives against viruses such as human cytomegalovirus and herpes simplex virus. ebi.ac.uk

Research into Antiproliferative Activities in Cell Lines

The ability of this compound derivatives and related compounds to inhibit the growth of various cancer cell lines has been a significant area of investigation.

Breast Cancer: Pyrimidine derivatives have shown antiproliferative activity against breast cancer cell lines such as MCF-7, MDA-MB-231, T-47D, and MDA-MB-468. mdpi.comrsc.org Some compounds exhibited better growth inhibition than the standard drug 5-Fluorouracil. mdpi.com One pyrazolo[3,4-d]pyrimidine derivative displayed an IC₅₀ value of 3.343 ± 0.13 μM against MDA-MB-468 cells. rsc.org

Non-Small Cell Lung Cancer (NSCLC): The antiproliferative effects of pyrimidine derivatives have been tested against NSCLC cell lines like A549. ekb.eg

Leukemia: A thieno[3,2-d]pyrimidine (B1254671) derivative showed remarkable antitumor activity against the K562 leukemia cell line with an IC₅₀ of 1.68 μM. rsc.org

Pancreatic Carcinoma: Pyridine derivatives have been tested for their antiproliferative activity on pancreatic cancer cell lines like PANC1. dovepress.com

Other Cancer Cell Lines: The antiproliferative activity of these compounds has also been evaluated against various other cancer cell lines, including those for prostate cancer (DU-145) and lymphoma (SU-DHL-6, WSU-DLCL-2). mdpi.comrsc.org

Table 3: Antiproliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of derivatives based on the this compound scaffold is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are crucial in medicinal chemistry to understand how specific structural modifications influence a compound's biological activity and physicochemical properties.

The core structure, featuring a pyrimidine ring linked to an azetidine via an ether bond, is fundamental to its interactions with biological targets. SAR studies have revealed several key insights:

The Azetidine Ring : The four-membered azetidine ring's conformational flexibility is thought to enhance binding to biological targets. This strained ring system, compared to larger, more flexible rings like pyrrolidine (B122466) or piperidine (B6355638), can favorably position the molecule within a target's binding site.

The Pyrimidine Ring : The pyrimidine nucleus serves as a critical scaffold. The position and nature of substituents on this ring significantly dictate the resulting biological activity. For instance, substitutions at the 2-position of the pyrimidine can modulate properties like lipophilic efficiency.

Substituent Effects : The introduction of different functional groups can drastically alter potency and selectivity. In related pyrimidine series, electron-donating groups have been shown to enhance anti-inflammatory activity by increasing binding affinity to enzymes like cyclooxygenase (COX). Conversely, research on other heterocyclic compounds has shown that electron-withdrawing groups can be crucial for antifungal activity. innovareacademics.in

A notable example of SAR exploration comes from research into novel diarylpyrimidine (DAPY) derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. In a series of dihydrofuro[3,4-d]pyrimidine derivatives, which share a fused pyrimidine core, a "scaffold-hopping" strategy was employed to optimize activity. nih.gov The studies demonstrated that modifications to the central core and linker regions led to compounds with exceptional potency against wild-type and mutant HIV-1 strains. nih.gov

Table 1: SAR of Dihydrofuro[3,4-d]pyrimidine Derivatives Against HIV-1

| Compound | Core Scaffold | EC₅₀ (WT HIV-1) (nM) | EC₅₀ (K103N+Y181C Mutant) (nM) |

|---|---|---|---|

| 13c2 | Dihydrofuro[3,4-d]pyrimidine | 1.1 | 30.5 |

| 13c4 | Dihydrofuro[3,4-d]pyrimidine | 1.8 | 34.1 |

| 13a1 | Dihydrothieno[3,2-d]pyrimidine | 3.3 | 28.8 |

| Etravirine (ETV) | Diarylpyrimidine | 5.1 | 45.4 |

Data sourced from a study on novel NNRTIs, illustrating how changes in the fused pyrimidine scaffold affect antiviral potency. nih.gov

Structure-Property Relationship (SPR) analyses focus on how chemical structure affects physicochemical properties, which in turn influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For the this compound scaffold, the azetidine ring is a key determinant of properties. In drug discovery programs, replacing larger saturated heterocycles like pyrrolidine or piperidine with a smaller azetidine ring has been shown to improve metabolic stability in some cases. This is potentially due to the reduced reactivity of the C-H bonds in the more constrained four-membered ring.

Elucidation of Molecular Mechanisms of Action in Research Systems

The molecular mechanism of action for this compound derivatives involves direct interaction with specific biomolecular targets, primarily enzymes and receptors, thereby modulating their function. The exact mechanism is dependent on the specific derivative and the biological system under investigation.

Key mechanistic principles include:

Enzyme Inhibition : Many pyrimidine derivatives function by inhibiting enzymes. The pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions with amino acid residues in the enzyme's active site, while the azetidine ring can fit into specific pockets, potentially leading to potent and selective inhibition. For example, certain pyrimidine derivatives have been investigated as inhibitors of COX enzymes, suggesting a mechanism for potential anti-inflammatory effects.

Receptor Modulation : These compounds can also act on receptors. For instance, some derivatives are being explored for their potential in neurology, which implies interaction with neurotransmitter receptors.

A well-documented mechanism is the inhibition of HIV-1 reverse transcriptase (RT) by DAPY derivatives. nih.gov These compounds act as NNRTIs, binding to an allosteric site on the RT enzyme known as the NNRTI binding pocket (NNIBP). This binding induces a conformational change in the enzyme, distorting the active site and preventing the conversion of viral RNA into DNA. nih.gov Molecular modeling studies suggest that the pyrimidine core and associated aryl rings form critical interactions within this pocket. Specifically, the exposed oxygen atom in related dihydrofuro[3,4-d]pyrimidine derivatives can form additional hydrogen bonds with amino acid residues in the binding pocket, which may contribute to an improved resistance profile against mutant viral strains. nih.gov

Computational methods like molecular docking are frequently used to predict and analyze the binding modes of these derivatives. innovareacademics.in These studies help to visualize how the ligand fits into the target's binding site, revealing key interactions such as hydrogen bonds and hydrophobic contacts that are essential for its biological activity. innovareacademics.in For example, docking studies can model the interaction of pyrimidine derivatives within the ATP-binding pockets of kinases or the active sites of other enzymes.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity PredictionFrontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.youtube.comlibretexts.orgwikipedia.orgThe HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity.youtube.comresearchgate.netFor 2-(Azetidin-3-yloxy)pyrimidine, the energy of the HOMO and LUMO would be calculated. The HOMO would likely be localized on electron-rich areas, such as the nitrogen atoms or the oxygen atom. The LUMO would be expected to be distributed over the electron-deficient pyrimidine (B1678525) ring.researchgate.netwuxibiology.comThe energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.semanticscholar.org

Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | LUMO-HOMO energy difference, indicating reactivity |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

These computational techniques are crucial in drug discovery for predicting how a ligand (like this compound) might bind to a biological target, such as a protein or enzyme. vistas.ac.inrjptonline.org

Prediction of Binding Modes and Affinities in Research SystemsMolecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.nih.govIn a typical study, the 3D structure of this compound would be placed into the binding site of a target protein (obtained from a database like the Protein Data Bank).researchgate.netThe docking algorithm would then explore various binding poses and score them based on factors like intermolecular forces, predicting the most likely binding mode. The output includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction; a more negative score indicates a stronger, more favorable binding.semanticscholar.orgThis allows researchers to screen for potential drug candidates and understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex.rjptonline.org

A hypothetical data table for a docking study is presented below.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Example Kinase (XXXX) | - | - | - |

| Example Receptor (YYYY) | - | - | - |

In Silico Descriptors for Research Compound Optimization (Excluding Human Pharmacokinetics)

In the quest for novel therapeutic agents, computational chemistry and theoretical modeling play a pivotal role in the rational design and optimization of lead compounds. For a molecule such as this compound, in silico methods provide a powerful toolkit to predict and refine its physicochemical and electronic properties to enhance its potential efficacy and suitability for further research. This is often accomplished through the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach, seeking to establish a correlation between the structural features of a series of compounds and their biological activity. By developing mathematical models based on these relationships, researchers can prioritize the synthesis of new derivatives with a higher probability of success, thereby saving time and resources.

For the optimization of research compounds like this compound and its analogues, a wide array of in silico descriptors can be calculated. These descriptors fall into several categories, including constitutional, topological, geometrical, electrostatic, and quantum-chemical. The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model.

Detailed Research Findings

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of computational modeling can be illustrated through studies on structurally related pyrimidine and azetidine (B1206935) derivatives. These studies provide a framework for how such an analysis would be conducted.

For instance, in a hypothetical QSAR study of a series of this compound analogues, researchers would synthesize or computationally generate a set of derivatives with varied substituents on both the pyrimidine and azetidine rings. The biological activity of these compounds against a specific research target would be determined experimentally. Subsequently, a wide range of molecular descriptors would be calculated for each analogue.

Constitutional and Topological Descriptors: These are among the simplest descriptors and account for the 2D structure of the molecule. They include counts of atoms, bonds, rings, and molecular weight. Topological indices, such as the Balaban J index and molecular connectivity indices (e.g., ¹χ), quantify molecular branching and shape.

Geometrical Descriptors: These descriptors are derived from the 3D structure of the molecule and include information about its size and shape, such as molecular surface area and volume.

Electrostatic and Quantum-Chemical Descriptors: These descriptors are crucial for understanding how a molecule interacts with its biological target. They include properties like partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap can be an indicator of a molecule's chemical reactivity.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to build a QSAR model that correlates a selection of these descriptors with the observed biological activity. A successful QSAR model can then be used to predict the activity of novel, unsynthesized analogues of this compound.

Interactive Data Tables

The following interactive tables provide examples of the types of in silico descriptors that would be calculated and analyzed in a computational study aimed at optimizing a research compound like this compound.

Table 1: Exemplar In Silico Descriptors for a Hypothetical Series of this compound Analogues

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Number of Rotatable Bonds |

| A-01 | 165.18 | 0.5 | 50.5 | 2 |

| A-02 | 211.23 | 1.2 | 50.5 | 3 |

| A-03 | 194.21 | 0.8 | 59.7 | 3 |

| A-04 | 240.26 | 1.5 | 59.7 | 4 |

Table 2: Quantum-Chemical and Electronic Descriptors for Hypothetical Analogues

| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| A-01 | -6.8 | -1.2 | 5.6 | 3.1 |

| A-02 | -7.0 | -1.1 | 5.9 | 2.8 |

| A-03 | -6.9 | -1.3 | 5.6 | 3.5 |

| A-04 | -7.1 | -1.2 | 5.9 | 3.2 |

These tables illustrate how different structural modifications in a series of analogues can lead to variations in their calculated physicochemical and electronic properties. In a real research scenario, these descriptor values would be correlated with experimental biological data to guide the design of new compounds with improved activity profiles. The goal of such computational studies is to build a predictive model that can identify the key molecular features responsible for the desired biological effect, thus accelerating the discovery of new and improved research compounds.

Future Research Directions and Advanced Methodological Perspectives

Emerging Trends in Synthetic Methodologies for Azetidine-Pyrimidine Scaffolds

The construction of molecules incorporating the 2-(azetidin-3-yloxy)pyrimidine core relies on the efficient synthesis of both the azetidine (B1206935) and pyrimidine (B1678525) components, as well as their effective coupling. While traditional methods have been established, emerging trends focus on improving efficiency, diversity, and sustainability.

The synthesis of the azetidine ring, a strained four-membered heterocycle, presents considerable challenges. medwinpublishers.com However, recent years have seen remarkable progress in developing new synthetic routes. researchgate.netrsc.org Modern methods are moving beyond classical intramolecular cyclizations of 1,3-amino alcohols or haloamines. researchgate.net Key emerging strategies include:

Photocycloadditions: The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition, has been developed for synthesizing azetidines using visible light, offering access to densely functionalized structures that are otherwise difficult to obtain. rsc.org

C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a powerful method for constructing functionalized azetidines with excellent functional group tolerance. rsc.org

Ring Contraction and Expansion: Novel methods involving the ring contraction of five-membered heterocycles or the ring expansion of three-membered ones, like N-tosylaziridines, are providing new pathways to substituted azetidines. medwinpublishers.commagtech.com.cn

Strain-Release Homologation: The use of highly strained intermediates, such as azabicyclo[1.1.0]butanes, allows for their homologation to access functionalized azetidines. rsc.org

For the pyrimidine portion, synthetic innovation is focused on the efficient construction and functionalization of the heterocyclic core. organic-chemistry.org Modern approaches include:

Multi-component Reactions: Metal-catalyzed (e.g., ZnCl₂) or metal-free tandem reactions that combine simple starting materials like ketones, amidines, and various one-carbon sources are enabling the rapid, one-step synthesis of polysubstituted pyrimidines. organic-chemistry.org

Oxidative Annulation and Dehydrogenative Cyclization: Copper- or iron-catalyzed reactions that form the pyrimidine ring through a cascade of oxidation, annulation, and aromatization steps are gaining traction. organic-chemistry.org

Skeletal Editing: Advanced strategies allow for the transformation of the pyrimidine core itself. nih.govchinesechemsoc.org For instance, a deconstruction–reconstruction approach can convert pyrimidines into other heterocycles by activating them as N-arylpyrimidinium salts, cleaving them into building blocks, and then re-cyclizing them to form new structures. nih.gov Another method achieves a "two-atom swap" to convert pyrimidines into pyridines via a Dimroth rearrangement pathway. chinesechemsoc.org

The crucial ether linkage in this compound is typically formed via a nucleophilic aromatic substitution (SNA_r_) reaction, where a protected 3-hydroxyazetidine displaces a leaving group (e.g., a halogen) from the C2 position of the pyrimidine ring. The efficiency of this coupling is central to the synthesis of libraries based on this scaffold. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. annualreviews.orgmdpi.comoncodesign-services.com These computational tools are particularly well-suited for exploring the chemical space around scaffolds like this compound.

The integration of AI in this field manifests in several key areas:

Predictive Modeling: ML algorithms such as Random Forest (RF), Support Vector Machines (SVM), and various neural networks can be trained on large datasets of compounds with known biological activities. mdpi.comd-nb.infonih.gov These models learn the complex relationships between a molecule's structure (represented by molecular descriptors) and its activity, allowing for the rapid in silico prediction of the biological effects of novel, unsynthesized compounds. d-nb.infonih.gov This enables researchers to prioritize which derivatives of the azetidine-pyrimidine scaffold to synthesize, saving significant time and resources. For example, ML models have been successfully used to predict the activity of aromatase inhibitors and to screen for compounds that interfere with nuclear receptor and stress response pathways. d-nb.infonih.gov

Generative Chemistry: Advanced AI models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules de novo. oncodesign-services.com By providing the model with a desired set of properties (e.g., high predicted affinity for a target kinase, favorable pharmacokinetic profile), these generative algorithms can propose novel azetidine-pyrimidine derivatives that are optimized for specific therapeutic goals.

Virtual and AI-Powered Screening: AI can dramatically enhance virtual screening. An AI-powered screening approach was recently used to identify pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that target the TLR4 homodimerization surface. nih.gov Such methods can sift through vast virtual libraries to find compounds that are most likely to bind to a biological target, guiding experimental screening efforts toward more promising candidates. nih.govmdpi.com

Structure-Activity Relationship (SAR) Deconvolution: ML can help decipher complex SARs by identifying the key structural features that drive biological activity. biorxiv.org By analyzing a series of related compounds, these models can highlight which substitutions on the azetidine or pyrimidine rings are most impactful, guiding the rational design of more potent and selective molecules.

The successful application of these AI/ML techniques depends on the availability of high-quality experimental data for training and validation. annualreviews.org As more data on azetidine-pyrimidine derivatives becomes available, the predictive power and design capabilities of these computational tools are expected to grow significantly.

Advanced Biological Screening Methodologies for Novel Interactions in Research

Identifying the biological targets and mechanisms of action for novel compounds is a critical step in drug discovery. While traditional high-throughput screening (HTS) remains a cornerstone, it is being supplemented and enhanced by more advanced methodologies that provide deeper biological insights. frontiersin.orgnih.gov

Phenotypic and High-Content Screening: Rather than testing a compound against a single purified protein (target-based screening), phenotypic screening assesses its effect on whole cells or even organisms. nih.gov This approach can uncover unexpected therapeutic activities and identify first-in-class molecules without prior knowledge of the target. researchgate.net Modern high-content screening combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed picture of a compound's effects. nih.gov A high-throughput phenotypic screen against Aspergillus fumigatus recently identified a novel pyrimidine-based scaffold with antifungal activity. asm.orgnih.gov

DNA-Encoded Library Technology (DELT): DELT enables the screening of libraries containing billions of unique molecules in a single experiment. nih.gov In this technology, each small molecule is covalently attached to a unique DNA barcode. Affinity-based selection is used to isolate compounds that bind to a target protein, and their structures are then identified by sequencing the attached DNA tags. This method is highly efficient and has been used to create and screen pyrimidine-focused libraries to identify potent inhibitors for targets like BRD4. nih.gov

Fragment-Based Screening (FBS): This approach identifies low-molecular-weight fragments that bind weakly but efficiently to a biological target. acs.org These initial hits are then optimized and grown into more potent lead compounds. X-ray crystallography or NMR spectroscopy is often used to visualize how the fragment binds, providing a strong foundation for structure-based design. A fragment screen was successfully used to discover a pyrimidine hit that was evolved into a potent PDE10A inhibitor. acs.org

Chemical Genetics and Proteomics: Once a bioactive compound is identified, chemical genetics can help elucidate its mechanism of action. researchgate.net For instance, a screening of a yeast deletion library can reveal which gene products are essential for a compound's activity, thereby pointing to its potential target or pathway. asm.orgnih.gov Chemoproteomics techniques, such as activity-based protein profiling (ABPP), use chemical probes to identify the direct targets of a compound within the complex environment of a cell lysate.

These advanced screening methods, often used in combination, provide a powerful toolkit for discovering novel biological interactions for compounds built around the this compound scaffold, moving beyond simple affinity measurements to a deeper understanding of their functional effects in a biological context.

Development of Novel Analytical Probes and Sensors Incorporating the Scaffold

The unique electronic and structural properties of the this compound scaffold make it an attractive foundation for the development of sophisticated chemical tools, such as analytical probes and sensors. The pyrimidine ring, as a π-deficient heterocycle, can act as an effective electron-withdrawing unit in push-pull chromophores, which are known for their interesting photophysical properties. academie-sciences.fr

Fluorescent Probes for Bioimaging: By incorporating the pyrimidine moiety into a larger conjugated system, it is possible to create fluorescent molecules whose emission properties are sensitive to their local environment. openmedicinalchemistryjournal.com Such probes can be designed to detect:

Polarity: "Push-pull" pyrimidine derivatives often exhibit strong emission solvatochromism, meaning their fluorescence color changes with the polarity of the solvent. This property can be harnessed to create materials that sense the polarity of microenvironments, such as within a polymer matrix or different cellular compartments. academie-sciences.fr

pH: The basic nitrogen atoms in the pyrimidine ring can be protonated, altering the electronic structure and fluorescence of the molecule. This has been used to design pH-sensitive fluorescent probes. academie-sciences.fropenmedicinalchemistryjournal.com A pyrimidine-fused benzoindolene, for example, is a known pH-sensitive near-infrared (NIR) fluorescent probe. openmedicinalchemistryjournal.com

Sensors for Biomolecules and Ions: The scaffold can be functionalized to specifically recognize and report on the presence of biomolecules or metal ions. rsc.org A fluorescent pyrimidine ribonucleotide has been synthesized and enzymatically incorporated into RNA to monitor RNA-ligand interactions, demonstrating the utility of this core in studying biological systems. acs.org The lone pair electrons on the pyrimidine nitrogens can also coordinate with metal ions, leading to a change in fluorescence that can be used for sensing. rsc.org